molecular formula C₁₈H₁₉N₃O₅S B1142126 Cefprozil CAS No. 92676-86-3

Cefprozil

カタログ番号 B1142126
CAS番号: 92676-86-3
分子量: 389.43
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefprozil is a cephalosporin antibiotic used to treat various bacterial infections, including those of the respiratory tract, skin, and urinary tract. Cefprozil is a semi-synthetic antibiotic that belongs to the cephalosporin class of antibiotics. It is used to treat a variety of bacterial infections, including those of the respiratory tract, skin, and urinary tract. Cefprozil is effective in treating a wide range of bacterial infections, including those caused by Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Proteus mirabilis.

科学的研究の応用

Antibacterial Therapy

Cefprozil is a semi-synthetic second-generation cephalosporin antibiotic. It is commonly used to treat bacterial infections by inhibiting cell wall synthesis, leading to cell lysis and death. Its broad antibacterial spectrum allows it to be effective against a variety of aerobic gram-positive and gram-negative bacteria, as well as some anaerobes . It is particularly effective in treating respiratory tract infections, skin infections, and urinary tract infections caused by susceptible strains of bacteria.

Pharmacokinetics Research

Studies have been conducted to understand the pharmacokinetics of Cefprozil. This includes assessing its bioavailability, distribution, metabolism, and excretion. Research has shown that Cefprozil has good oral absorption, with peak plasma concentrations occurring within 1-2 hours post-administration. It is metabolized in the liver and excreted primarily in the urine . Understanding the pharmacokinetics of Cefprozil is crucial for determining appropriate dosing regimens to maximize therapeutic efficacy while minimizing the risk of toxicity.

Bioequivalence Studies

Cefprozil has been the subject of bioequivalence studies, which compare the bioavailability of different formulations of the drug. For instance, studies have compared the pharmacokinetic profiles of Cefprozil for suspension and granule formulations in healthy volunteers. These studies are essential for ensuring consistent therapeutic effects across different product formulations .

Clinical Efficacy Trials

Cefprozil has been evaluated in clinical trials for its efficacy in treating various infections. These trials often compare Cefprozil to other antibiotics to establish its relative effectiveness and safety profile. Such trials have supported the use of Cefprozil in treating conditions like pharyngitis and tonsillitis, among others .

特性

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLWHQDACQUCJR-ZAMMOSSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873545
Record name trans-Cefprozil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefprozil interferes with an autolysin inhibitor.
Record name Cefprozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01150
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cefprozil

CAS RN

92676-86-3, 92665-29-7
Record name trans-Cefprozil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92676-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefprozil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092665297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefprozil anhydrous, E-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092676863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefprozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01150
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-Cefprozil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFPROZIL ANHYDROUS, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1SDI2FJIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

218-225 °C
Record name Cefprozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01150
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Q & A

Q1: What is the mechanism of action of cefprozil?

A: Cefprozil, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final stages of peptidoglycan synthesis. [, , ] This binding inhibits the transpeptidation and transglycosylation reactions, leading to a weakened cell wall and ultimately bacterial cell death. [, , ]

Q2: Which bacterial species is cefprozil effective against?

A2: Cefprozil exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria. In vitro studies demonstrate its effectiveness against a range of clinically relevant pathogens, including:

  • Gram-positive:
    • Streptococcus pneumoniae (including penicillin-susceptible and some penicillin-resistant strains) [, , , , , , , , ]
    • Streptococcus pyogenes (Group A beta-hemolytic streptococci) [, , , , , , ]
    • Staphylococcus aureus (methicillin-susceptible strains) [, , , , , ]
  • Gram-negative:
    • Haemophilus influenzae (beta-lactamase-positive and beta-lactamase-negative strains) [, , , , , , , , , ]
    • Moraxella catarrhalis (beta-lactamase-positive and beta-lactamase-negative strains) [, , , , , , , , ]

Q3: Does cefprozil possess activity against anaerobic bacteria?

A: Cefprozil demonstrates in vitro activity against certain anaerobic species, including: []

    Q4: What is the bioavailability of cefprozil?

    A: Cefprozil exhibits excellent oral bioavailability. Studies in humans indicate an absolute bioavailability of approximately 89-94% for the cis isomer, the predominant and more potent form of the drug. []

    Q5: How does food intake influence cefprozil absorption?

    A: A study comparing the pharmacokinetics of cefprozil and cefaclor under fasting and fed conditions revealed that while food intake significantly reduced the absorption rate and peak plasma concentration of cefaclor, cefprozil absorption remained largely unaffected. []

    Q6: Does cefprozil penetrate well into tissues and fluids?

    A: Cefprozil demonstrates favorable tissue penetration. Research indicates that it achieves therapeutic concentrations in various sites, including skin blister fluid, [, ] tonsillar and adenoidal tissues, [] and middle ear fluid. [, ] This penetration contributes to its efficacy in treating infections at these sites.

    Q7: How is cefprozil eliminated from the body?

    A: Cefprozil is primarily excreted unchanged in urine, with renal clearance accounting for a significant portion of its elimination. [, ] Studies indicate a mean urinary recovery of approximately 60%. [, ]

    Q8: What are the mechanisms of resistance to cefprozil?

    A: Resistance to cefprozil, like other beta-lactams, can arise from several mechanisms, including: []

      Q9: Does cross-resistance exist between cefprozil and other antibiotics?

      A: Cross-resistance can occur between cefprozil and other beta-lactam antibiotics, particularly those that share similar PBP binding profiles or are susceptible to the same beta-lactamases. []

      Q10: Has cefprozil demonstrated clinical efficacy in treating infections?

      A: Cefprozil has proven effective in treating various bacterial infections, supported by numerous clinical trials. [, , , , , , , , ] It has shown comparable or superior efficacy to other commonly prescribed antibiotics, including other cephalosporins, in treating infections such as:

      • Otitis media [, , , , ]
      • Sinusitis [, , , ]
      • Pharyngitis/Tonsillitis [, , , , , , ]
      • Lower respiratory tract infections [, , , , ]
      • Skin and skin structure infections [, , , ]
      • Urinary tract infections [, , , ]

      試験管内研究製品の免責事項と情報

      BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。